molecular formula C8H6N4O4 B8787883 2-Amino-4-methyl-3,5-dinitrobenzonitrile

2-Amino-4-methyl-3,5-dinitrobenzonitrile

Cat. No. B8787883
M. Wt: 222.16 g/mol
InChI Key: QUUQAHXPDICOOE-UHFFFAOYSA-N
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Patent
US07304084B2

Procedure details

Fuming nitric acid (100 mL, 2.4 mol) is cooled to about 0° C. (ice/acetone/water bath) and 3-(Acetylamino)-4-methylbenzoic Acid (14) (24.567 g, 127.2 mmol) is added in small portions over about 30 minutes, at rate to maintain the internal reaction temperature <5° C. The hetereogeneous reaction mixture is then stirred at about 0° C. for an additional 1 hour. The reaction mixture is then added to ice water (300 mL) and stirred for about 1 hour. The solid obtained is filtered and dried to provide a mixture of 3-N-acetyl-4-methyl-2-nitro benzoic acid (5) and 3-N-acetyl-4-methyl-5-nitro benzoic acid, in ratio of about 78:22 (27.79 g, 92% Combined Yield). A portion of this mixture (23.458 g) is recrystallized from acetic acid (300 mL) to give 3-(Acetylamino)-4-methyl-2-nitrobenzoic Acid (15), as a white solid (15.370 g, 51% yield).
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice acetone water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24.567 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3-N-acetyl-4-methyl-5-nitro benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[C:5]([NH:8][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][C:17]=1[CH3:18])[C:12]([OH:14])=[O:13])(=[O:7])[CH3:6].NC1C([N+]([O-])=O)=C(C)C([N+]([O-])=O)=CC=1C#N>>[C:5]([NH:8][C:9]1[C:10]([N+:1]([O-:4])=[O:2])=[C:11]([CH:15]=[CH:16][C:17]=1[CH3:18])[C:12]([OH:14])=[O:13])(=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
ice acetone water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
24.567 g
Type
reactant
Smiles
C(C)(=O)NC=1C=C(C(=O)O)C=CC1C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C#N)C=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-]
Name
3-N-acetyl-4-methyl-5-nitro benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ice water
Quantity
300 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The hetereogeneous reaction mixture is then stirred at about 0° C. for an additional 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added in small portions over about 30 minutes, at rate
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal reaction temperature <5° C
STIRRING
Type
STIRRING
Details
stirred for about 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to provide
CUSTOM
Type
CUSTOM
Details
in ratio of about 78:22 (27.79 g, 92% Combined Yield)
CUSTOM
Type
CUSTOM
Details
A portion of this mixture (23.458 g) is recrystallized from acetic acid (300 mL)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)NC=1C(=C(C(=O)O)C=CC1C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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